1-[(5-Chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27109571-Compound-29: is a small molecular drug known for its role as an antagonist of Estrogen-related receptor alpha (ERRα). This compound has shown significant potential in protecting against obesity-induced osteoclastic bone loss . It is also being investigated for its potential in treating cataracts by reducing lens opacity .
Preparation Methods
The synthesis of PMID27109571-Compound-29 involves several steps, including the use of various reagents and catalysts. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of key intermediates, followed by purification and characterization steps . Industrial production methods for this compound are also not widely available, but they likely involve large-scale chemical synthesis techniques used in pharmaceutical manufacturing.
Chemical Reactions Analysis
PMID27109571-Compound-29 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID27109571-Compound-29 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving ERRα antagonists and their effects on metabolic pathways.
Mechanism of Action
The mechanism of action of PMID27109571-Compound-29 involves its role as an antagonist of Estrogen-related receptor alpha (ERRα). By binding to ERRα, the compound inhibits its activity, leading to a reduction in osteoclastic bone resorption and an improvement in bone density . Additionally, the compound has been shown to increase the solubility of lens crystallins, thereby reducing lens opacity and potentially reversing cataract formation .
Properties
Molecular Formula |
C19H18ClFN2O3 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
1-[(5-chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C19H18ClFN2O3/c20-14-11-16(13(10-15(14)21)12-6-2-1-3-7-12)22-18(26)23-19(17(24)25)8-4-5-9-19/h1-3,6-7,10-11H,4-5,8-9H2,(H,24,25)(H2,22,23,26) |
InChI Key |
OZCRNUIWAXZIST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)NC2=CC(=C(C=C2C3=CC=CC=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.